molecular formula C10H15P B14231926 Methyl(2,4,6-trimethylphenyl)phosphane CAS No. 502966-91-8

Methyl(2,4,6-trimethylphenyl)phosphane

Cat. No.: B14231926
CAS No.: 502966-91-8
M. Wt: 166.20 g/mol
InChI Key: SODPRMNFXALJKH-UHFFFAOYSA-N
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Description

Methyl(2,4,6-trimethylphenyl)phosphane is a tertiary phosphane with the chemical formula C₁₀H₁₅P (calculated molecular weight: 166.2 g/mol). The phosphorus center is bonded to a methyl group and a 2,4,6-trimethylphenyl (mesityl) group. The mesityl substituent provides significant steric bulk and electron-donating properties due to its three methyl groups, while the methyl group contributes moderate electron-donating effects. This compound is likely used in coordination chemistry as a ligand, where its steric and electronic profile influences catalytic activity. Structural characterization of such compounds typically employs crystallographic tools like SHELX and OLEX2, which are widely used for small-molecule refinement and structure solution.

Properties

CAS No.

502966-91-8

Molecular Formula

C10H15P

Molecular Weight

166.20 g/mol

IUPAC Name

methyl-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C10H15P/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3

InChI Key

SODPRMNFXALJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)PC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with methylphosphonous dichloride under an inert atmosphere . The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .

Mechanism of Action

The mechanism by which methyl(2,4,6-trimethylphenyl)phosphane exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Profiles

The table below compares Methyl(2,4,6-trimethylphenyl)phosphane with three related phosphorus-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phosphorus Key Properties
This compound C₁₀H₁₅P 166.2 Methyl, 2,4,6-trimethylphenyl Moderate steric bulk; electron-donating
Dicyclohexyl(2,4,6-trimethylphenyl)phosphane C₂₁H₃₃P 316.46 Dicyclohexyl, 2,4,6-trimethylphenyl High steric bulk; high boiling point (436.4°C)
(2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide C₂₄H₂₅O₂P 376.43 Benzoyl, bis(o-tolyl) Oxidized P center; increased stability
Tri(2,4,6-trimethylphenyl) phosphate C₂₇H₃₃O₄P 476.52 Three 2,4,6-trimethylphenyl groups Phosphate ester; high steric hindrance
Key Observations:
  • The mesityl group in all compounds contributes to steric protection of the phosphorus center, but the phosphate derivative (Tri(2,4,6-trimethylphenyl) phosphate) exhibits extreme bulk due to three mesityl groups.
  • Electronic Effects :

    • Methyl and cyclohexyl groups are electron-donating, enhancing the electron density at phosphorus in phosphanes. In contrast, the benzoyl group in (2,4,6-trimethylbenzoyl)bis(o-tolyl)phosphine oxide is electron-withdrawing, stabilizing the oxidized P=O center.
    • The target compound’s electronic profile balances moderate electron donation (methyl and mesityl) with steric accessibility, making it suitable for metal coordination.

Physical and Chemical Properties

  • Boiling/Melting Points :

    • Dicyclohexyl(2,4,6-trimethylphenyl)phosphane has a high boiling point (436.4°C) and melting point (230.3°C) due to its large molecular weight and rigid cyclohexyl groups. The target compound, with lighter substituents, is expected to exhibit lower thermal stability.
    • Tri(2,4,6-trimethylphenyl) phosphate , despite its high molecular weight, may have lower melting points than phosphanes due to differences in intermolecular forces (phosphate esters vs. phosphanes).
  • Solubility :

    • Bulky aryl groups (e.g., mesityl) reduce solubility in polar solvents. The dicyclohexyl compound’s hydrophobicity likely exceeds that of the methyl-substituted target.

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